2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-16(10-13-1-2-14-15(9-13)23-12-22-14)18-4-7-21-8-6-19-5-3-17-11-19/h1-3,5,9,11H,4,6-8,10,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUZDRNMAJERGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCCOCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the imidazole group through a series of nucleophilic substitution reactions. The final step often involves the acylation of the intermediate product to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The central acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic hydrolysis yields 2-(2H-1,3-benzodioxol-5-yl)acetic acid and 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine.
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Basic hydrolysis (e.g., with NaOH) produces the sodium salt of the carboxylic acid derivative.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Products |
|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 4–6 hours | 2-(1,3-benzodioxol-5-yl)acetic acid + 2-[2-(imidazol-1-yl)ethoxy]ethylamine |
| Basic (NaOH) | 2M NaOH, 80°C, 3 hours | Sodium 2-(1,3-benzodioxol-5-yl)acetate + free amine |
Electrophilic Substitution on the Benzodioxole Ring
The benzodioxole moiety, a methylenedioxy-substituted aromatic system, undergoes electrophilic substitution preferentially at the C-6 position due to electron-donating effects from the oxygen atoms. Common reactions include:
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Nitration : Forms 6-nitro derivatives using HNO₃/H₂SO₄.
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Halogenation : Bromination with Br₂/FeBr₃ yields 6-bromo-substituted products.
Example Reaction:
Imidazole Ring Reactivity
The imidazole group participates in:
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Coordination chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) via its nitrogen lone pairs.
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated imidazolium salts under mild conditions.
Key Interaction:
The imidazole’s basicity (pKa ~7.0) allows protonation in acidic media, altering solubility and reactivity .
Ether Linkage Stability
The ethylene glycol ether bridge (-OCH₂CH₂O-) is stable under neutral conditions but cleaves under:
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Strong acids (e.g., HBr/H₂O): Forms bromoethanol and phenolic intermediates.
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Reductive conditions (e.g., LiAlH₄): Reduces to hydroxyl groups, though this is less common.
Oxidative Degradation
Oxidizing agents (e.g., KMnO₄, H₂O₂) target the benzodioxole ring, leading to:
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Ring-opening : Generates catechol derivatives.
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Formation of quinones : Under strong oxidants, the methylenedioxy group converts to a quinone structure.
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | 3,4-Dihydroxybenzaldehyde derivative |
| H₂O₂/Fe²⁺ | Fenton’s reagent | Oxidative cleavage to carboxylic acids |
Thermal Decomposition
Thermogravimetric analysis (TGA) of related benzodioxole-acetamide compounds shows decomposition above 250°C, releasing CO₂ and imidazole fragments . The primary degradation pathway involves:
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Cleavage of the acetamide C–N bond.
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Fragmentation of the benzodioxole ring.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring the benzodioxole structure often exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The imidazole component may enhance this effect by modulating kinase activity involved in cancer progression.
Antimicrobial Properties
The presence of the imidazole ring in the compound suggests potential antimicrobial activity. Imidazole derivatives are known to exhibit activity against a range of bacteria and fungi. Preliminary studies on similar compounds indicate that they can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Neurological Implications
Compounds with benzodioxole structures have been investigated for their neuroprotective effects. They may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease. The dual action of this compound could be further explored for its ability to cross the blood-brain barrier.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, while the imidazole moiety can bind to metal ions and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Table 1: Structural Comparison
- Benzodioxole vs. Benzimidazole/Benzothiazole: The benzodioxole group (target compound) offers electron-rich aromaticity, while benzimidazole () and benzothiazole () cores may enhance π-stacking or hydrogen-bonding interactions. Benzimidazole derivatives are noted for antiviral and anticancer activity .
- Imidazole vs. Adamantane: The imidazole in the target compound contrasts with the bulky adamantane group in .
Pharmacological and Physicochemical Properties
- Lipophilicity : The ethoxyethyl chain in the target compound may reduce logP compared to adamantane-containing analogs (), favoring solubility.
- Bioactivity : Benzimidazole derivatives () exhibit IDO1 inhibition (IC50 ~ nM range), suggesting the target compound’s imidazole group could similarly target heme-containing enzymes .
- Crystallography : The adamantane derivative () forms H-bonded dimers, while the target compound’s flexible ethoxyethyl chain might adopt multiple conformations, impacting binding mode .
Structure-Activity Relationship (SAR) Trends
- Linker Length : Ethoxyethyl (target) vs. methylene (): Longer linkers may improve target engagement by increasing conformational flexibility.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H20N2O3
- Molecular Weight : 304.35 g/mol
The compound features a benzodioxole moiety, which is often associated with various pharmacological effects, including antioxidant and anti-inflammatory activities.
Antioxidant Activity
Research has indicated that compounds containing the benzodioxole structure exhibit notable antioxidant properties. In vitro studies have demonstrated that derivatives of benzodioxole can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. A study evaluated its efficacy against several bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The biological activities of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the benzodioxole moiety contributes to its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : Compounds with imidazole groups often interact with various enzymes, potentially inhibiting pathways involved in inflammation and cancer progression.
Study 1: Antioxidant Efficacy
A comparative study assessed the antioxidant activity of several benzodioxole derivatives. It was found that the presence of an ethoxy group significantly enhanced the radical scavenging ability compared to simpler analogs. The compound's IC50 values were lower than those of established antioxidants like ascorbic acid .
Study 2: Antimicrobial Assessment
In a recent investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, with a MIC ranging from 8 to 32 µg/mL depending on the strain tested. This positions it as a potential candidate for further development into antimicrobial agents .
Study 3: Cytotoxicity Against Cancer Cell Lines
A study focusing on similar imidazole-containing compounds revealed that they induced apoptosis in human leukemia cells through mitochondrial pathways. While direct studies on this specific compound are pending, its structural similarities suggest it may exhibit comparable effects .
Q & A
Basic: What synthetic strategies are recommended to achieve high-purity yields of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reagent stoichiometry. Key steps include:
- Coupling reactions : Use carbodiimides (e.g., DCC) to activate carboxyl groups for amide bond formation .
- Functional group protection : Protect reactive sites like the benzodioxole oxygen or imidazole nitrogen during synthesis to prevent side reactions .
- Purification : Employ column chromatography or recrystallization (e.g., from ethanol/water mixtures) followed by HPLC to confirm purity .
Basic: Which analytical techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity, particularly for the benzodioxole and imidazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the solid state) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Reproducibility controls : Standardize assay conditions (e.g., pH, temperature, solvent) across labs .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Target validation : Employ CRISPR knockdown or competitive binding assays to confirm specificity for suspected targets (e.g., imidazole-associated enzymes) .
Advanced: What methodologies optimize stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy or HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and inform storage conditions .
- Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., exposure to UV/visible light for 24–48 hours) .
Advanced: How can regioselectivity challenges in imidazole functionalization be addressed?
- Protecting groups : Temporarily block reactive nitrogen sites using tert-butoxycarbonyl (Boc) groups during synthesis .
- Catalytic control : Use transition-metal catalysts (e.g., Pd or Cu) to direct substitutions to specific positions on the imidazole ring .
- Computational modeling : DFT calculations to predict electronic effects and guide reagent selection .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against cytochrome P450 isoforms or kinases using fluorometric/colorimetric assays .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement assays for GPCRs or ion channels .
Advanced: How can byproduct formation during synthesis be minimized or characterized?
- Reaction monitoring : Use TLC or in situ IR spectroscopy to detect intermediates and terminate reactions before byproduct formation .
- Byproduct identification : LC-MS/MS or GC-MS to characterize side products (e.g., oxidized imidazole derivatives) .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with less reactive alternatives to reduce side reactions .
Advanced: What strategies improve scalability for industrial-grade synthesis?
- Flow chemistry : Continuous flow reactors to enhance heat/mass transfer and reduce batch variability .
- Green chemistry : Replace toxic reagents (e.g., hydrazine) with biodegradable alternatives (e.g., urea derivatives) .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) for quality control .
Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?
- Solubility screening : Use shake-flask methods in buffers, DMSO, or lipid-based vehicles .
- Nanoparticle formulations : Encapsulate the compound in PLGA or liposomes to improve aqueous solubility .
- Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance dissolution rates .
Advanced: What computational tools predict structure-activity relationships (SAR) for derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., imidazole-binding enzymes) .
- QSAR models : Train machine learning algorithms on datasets of analogous benzodioxole-imidazole compounds to predict bioactivity .
- ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP, CYP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
